Pyrazolo[1,5-a]pyridin-3-ylmethanol

Synthetic methodology Heterocyclic chemistry Dimerization

Researchers needing a reliable 3-hydroxymethyl handle for selective derivatization often face supply inconsistency. Pyrazolo[1,5-a]pyridin-3-ylmethanol resolves this as a versatile building block. - Enables synthesis of PI3Kα inhibitors (IC₅₀ 0.9 nM) & clinical-stage RET inhibitors. - Facilitates acid-catalyzed dimerization to bis(pyrazolo[1,5-a]pyridin-3-yl)methanes. - Consistent quality supports rapid SAR exploration in anti-TB drug discovery.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 117782-76-0
Cat. No. B055727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridin-3-ylmethanol
CAS117782-76-0
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)CO
InChIInChI=1S/C8H8N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h1-5,11H,6H2
InChIKeyFYFIBJJWPQYJNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyridin-3-ylmethanol: A Strategic Building Block


Pyrazolo[1,5-a]pyridin-3-ylmethanol (CAS 117782-76-0) is a fused bicyclic heteroaromatic compound comprising a pyrazole ring fused to a pyridine ring, with a reactive hydroxymethyl (-CH₂OH) substituent at the 3-position . It serves as a versatile intermediate for constructing biologically active molecules based on the pyrazolo[1,5-a]pyridine scaffold, a "privileged structure" widely exploited in medicinal chemistry [1].

Why Pyrazolo[1,5-a]pyridin-3-ylmethanol Is Irreplaceable


Substituting Pyrazolo[1,5-a]pyridin-3-ylmethanol with other 3-position derivatives (e.g., carboxylic acid, carboxamide, or unsubstituted parent) is not feasible for specific synthetic applications. The 3-hydroxymethyl group provides a unique chemical handle for selective transformations, such as acid-catalyzed dimerization to bis(pyrazolo[1,5-a]pyrid-3-yl)methanes, a reactivity profile not observed for 3-carboxylic acid or 3-carboxamide analogs [1]. Furthermore, the primary alcohol functionality enables further derivatization into esters, ethers, aldehydes, or halides that are critical for constructing complex kinase inhibitors and antitubercular agents [2].

Pyrazolo[1,5-a]pyridin-3-ylmethanol: Evidence vs. Analogs


Acid-Catalyzed Dimerization Selectivity

Pyrazolo[1,5-a]pyridin-3-ylmethanol undergoes selective acid-catalyzed dimerization to form bis(pyrazolo[1,5-a]pyrid-3-yl)methanes when treated with trifluoroacetic acid (TFA) in refluxing dichloromethane [1]. In contrast, pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives do not undergo this transformation; they are typically inert under these conditions or require entirely different activation strategies (e.g., amide coupling, fluorination) [2].

Synthetic methodology Heterocyclic chemistry Dimerization

Key Intermediate for Kinase Inhibitors

Pyrazolo[1,5-a]pyridin-3-ylmethanol serves as a direct precursor to 3-substituted pyrazolo[1,5-a]pyridine-based kinase inhibitors. For example, the compound is a key building block for synthesizing derivatives that exhibit nanomolar to sub-nanomolar IC₅₀ values against PI3Kα (e.g., 0.9 nM for compound 5x) [1] and RET kinase (e.g., 14 nM for selpercatinib-related compounds) [2]. In contrast, the unsubstituted pyrazolo[1,5-a]pyridine core lacks the functional handle required for these advanced inhibitor architectures, necessitating the 3-hydroxymethyl group for late-stage diversification.

Medicinal chemistry Kinase inhibition Drug discovery

Reactivity Contrast: Primary vs. Secondary Alcohol

The acid-catalyzed behavior of Pyrazolo[1,5-a]pyridin-3-ylmethanol (primary alcohol) is distinctly different from that of its secondary alcohol analog, 1-(pyrazolo[1,5-a]pyridin-3-yl)ethanol. Under identical conditions (TFA, refluxing DCM), the primary alcohol cleanly yields bis(pyrazolo[1,5-a]pyrid-3-yl)methanes, whereas the secondary alcohol produces a mixture of 3-vinylpyrazolo[1,5-a]pyridines and 1,3-bis(pyrazolo[1,5-a]pyridin-3-yl)but-1-enes [1]. This divergent outcome is due to the increased propensity for dehydration and elimination in the secondary alcohol system.

Organic synthesis Reaction selectivity Heterocyclic chemistry

Pyrazolo[1,5-a]pyridin-3-ylmethanol: Key Applications


PI3Kα-Selective Kinase Inhibitor Synthesis

Utilize Pyrazolo[1,5-a]pyridin-3-ylmethanol as a starting material to construct the pyrazolo[1,5-a]pyridine core of potent and selective PI3Kα inhibitors. The 3-hydroxymethyl group enables subsequent functionalization to install sulfonamide or hydrazone moieties critical for achieving sub-nanomolar IC₅₀ values (e.g., 0.9 nM) [1]. This approach is directly applicable to developing novel anticancer agents targeting the PI3K/AKT/mTOR pathway.

Symmetrical Bis-Heterocyclic Scaffolds

Employ the compound in trifluoroacetic acid-mediated dimerization reactions to produce bis(pyrazolo[1,5-a]pyrid-3-yl)methanes in a single step [1]. These symmetrical dimers serve as valuable building blocks for designing bivalent enzyme inhibitors, metal-organic framework (MOF) linkers, and supramolecular architectures. The clean reaction profile (vs. secondary alcohol analogs) ensures high-purity product suitable for subsequent functionalization.

RET Kinase Inhibitor Development

Incorporate Pyrazolo[1,5-a]pyridin-3-ylmethanol into synthetic routes targeting RET kinase inhibition. The 3-hydroxymethyl handle is essential for installing the substituted pyrazolo[1,5-a]pyridine moiety found in clinical-stage RET inhibitors (e.g., selpercatinib, IC₅₀ = 14 nM) [2]. This intermediate streamlines the synthesis of patent-protected scaffolds for targeted cancer therapy research.

Antitubercular Scaffold Diversification

Use the compound as a precursor to pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, which exhibit potent antitubercular activity with nanomolar MIC values against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains [3]. The 3-hydroxymethyl group can be oxidized to the carboxylic acid and subsequently coupled to diverse amines, enabling rapid SAR exploration in anti-TB drug discovery programs.

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